Aminobutanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aminobutanal is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

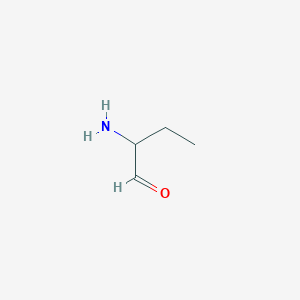

Chemical Properties and Structure

- Chemical Formula : C₄H₉NO

- Molecular Weight : 87.12 g/mol

- CAS Number : 4390-05-0

Aminobutanal is primarily recognized as a precursor to gamma-aminobutyric acid (GABA), an important neurotransmitter in mammals. Its synthesis occurs through the oxidative deamination of putrescine, catalyzed by specific enzymes such as monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) .

Chemistry

This compound serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis. Key applications include:

- Synthesis of GABA : It is converted into GABA via enzymatic action, which plays a crucial role in neurotransmission .

- Production of Specialty Chemicals : Used in creating polymers and other industrial chemicals with specific properties .

Biology

In biological systems, this compound is involved in several metabolic pathways:

- Precursor to GABA : It is essential for the biosynthesis of GABA, influencing neurotransmission and cellular signaling .

- Role in Plant Metabolism : In plants, this compound participates in polyamine synthesis, affecting growth and stress responses .

Industry

This compound finds applications in various industrial processes:

- Production of Resins and Polymers : Its chemical properties allow for its use in creating materials with desired characteristics .

- Pharmaceutical Development : Investigated for potential therapeutic applications, including drug development targeting neurological disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Application Area |

|---|---|---|

| 3-Aminopropanal | Shorter carbon chain | Organic synthesis |

| 4-Aminobutanoic Acid | Oxidized form | Neurotransmitter synthesis |

| 4-Aminobutanol | Reduced form | Chemical intermediate |

This compound's versatility sets it apart from related compounds due to its ability to engage in a broader range of chemical reactions and its unique role as a metabolic precursor .

Case Study 1: Enzymatic Activity of this compound

Research has shown that this compound exhibits significant enzymatic interactions that enhance its biological activity. For instance, studies on Arabidopsis have demonstrated that the enzyme aldehyde dehydrogenase (ALDH10A9) effectively utilizes this compound as a substrate, leading to the production of GABA under specific conditions . This highlights the compound's role in plant stress responses.

Case Study 2: Therapeutic Potential

A study investigating the effects of this compound on neuronal cells revealed its potential neuroprotective properties. By modulating GABA levels, this compound may help alleviate symptoms associated with neurological disorders such as anxiety and epilepsy . This suggests avenues for further research into its therapeutic applications.

化学反応の分析

Oxidation Reactions

4-Aminobutanal undergoes oxidation to form γ-aminobutyric acid (GABA), a critical neurotransmitter. This reaction is catalyzed by aldehyde dehydrogenases (ALDHs) in biological systems and occurs via two primary pathways:

-

NAD(P)+-dependent oxidation : Enzymes such as ALDH9A1 and ALDH7A1 facilitate the conversion using NAD+ or NADP+ as cofactors .

-

Chemical oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions yield 4-aminobutanoic acid.

Example Reaction:

4-Aminobutanal+NAD++H2OALDH9A1GABA+NADH+H+

Reduction Reactions

Reduction of the aldehyde group produces 4-aminobutanol, a precursor for pharmaceuticals and polymers. Common reducing agents include:

-

Sodium borohydride (NaBH₄) : Mild conditions suitable for lab-scale synthesis.

-

Lithium aluminum hydride (LiAlH₄) : High-yield reduction under anhydrous conditions.

Example Reaction:

4-Aminobutanal+LiAlH4→4-Aminobutanol

Substitution Reactions

The amino and aldehyde groups enable nucleophilic substitutions, forming derivatives such as Schiff bases or heterocyclic compounds. Key examples include:

-

Reaction with amines : Forms imines under acidic or neutral conditions .

-

Cascade reactions : Acid-catalyzed reactions with heteroaromatic nucleophiles yield 2-heteroarylpyrrolidines, important in drug discovery .

Example Reaction Pathway:

-

Imine formation between 4-aminobutanal and an aryl amine.

-

Cyclization under acid catalysis to form pyrrolidine derivatives .

Enzymatic Reactions in Metabolic Pathways

4-Aminobutanal is a key intermediate in polyamine metabolism:

Key Enzymes and Functions

| Enzyme | Gene | Function | Cofactor | Reference |

|---|---|---|---|---|

| ALDH9A1 | ALDH9A1 | Converts 4-aminobutanal to GABA | NAD+ | |

| MAO-B | MAOB | Oxidizes putrescine to 4-aminobutanal | FAD | |

| Polyamine oxidase | PAO | Degrades spermine/spermidine to aldehydes | O₂ |

5.2. Industrial Production

-

Catalytic hydrogenation : 4-Nitrobutanal is reduced to 4-aminobutanal using palladium catalysts under controlled pressure.

-

Polymer precursors : Serves as an intermediate in nylon and resin production.

Reaction Comparison with Analogues

| Compound | Reaction Type | Key Difference |

|---|---|---|

| 3-Aminopropanal | Oxidation | Shorter chain → β-alanine |

| 4-Aminobutanoic acid | Reduction | Carboxylic acid vs. aldehyde functionality |

| Putrescine | Enzymatic oxidation | Precursor to 4-aminobutanal |

Environmental and Stability Considerations

-

pH sensitivity : The aldehyde group is prone to hydration or polymerization under aqueous conditions.

-

Thermal stability : Decomposes above 150°C, requiring low-temperature storage.

特性

分子式 |

C4H9NO |

|---|---|

分子量 |

87.12 g/mol |

IUPAC名 |

2-aminobutanal |

InChI |

InChI=1S/C4H9NO/c1-2-4(5)3-6/h3-4H,2,5H2,1H3 |

InChIキー |

FGEPRNXUNITOCW-UHFFFAOYSA-N |

正規SMILES |

CCC(C=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。